7-(2-Bromoethyl)pentadecane
Description
Branched alkyl halides are a pivotal class of organic compounds characterized by a halogen atom attached to a branched alkane framework. ijrpr.com Their importance in organic chemistry stems from their versatile reactivity, which allows them to serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. ijrpr.compatsnap.com
Structure
3D Structure
Properties
Molecular Formula |
C17H35Br |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
7-(2-bromoethyl)pentadecane |
InChI |
InChI=1S/C17H35Br/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI Key |
ZIQMYHKUUDUJSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for Branched Alkyl Bromides: Focusing on 7 2 Bromoethyl Pentadecane and Analogues
Direct Bromination Strategies for Branched Alkanes and 7-(2-Bromoethyl)pentadecane Precursors
Direct C-H bond halogenation is the most atom-economical approach to synthesizing alkyl halides. However, its application to complex molecules is often hampered by a lack of selectivity.
Free Radical Bromination Mechanisms and Selectivity
The halogenation of alkanes with bromine in the presence of UV light or heat proceeds through a free-radical chain reaction mechanism. quora.com The process consists of three distinct stages: initiation, propagation, and termination. chemistryscore.com
Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak bromine-bromine bond (bond dissociation energy ~46 kcal/mol) to generate two bromine radicals (Br•). libretexts.org
Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming hydrogen bromide (HBr) and an alkyl radical (R•). This alkyl radical then reacts with a molecule of Br₂ to yield the alkyl bromide product and a new bromine radical, which continues the chain. wou.edu
Termination: The chain reaction is terminated when any two radicals combine. chemistryscore.com
The regioselectivity of free radical bromination is governed by the stability of the intermediate alkyl radical. Radical stability follows the order: tertiary (3°) > secondary (2°) > primary (1°). wou.eduyoutube.com This is because alkyl groups are electron-donating and stabilize the electron-deficient radical center through hyperconjugation. stackexchange.com
Bromination is significantly slower and more selective than chlorination. libretexts.org This difference is explained by the Hammond postulate, which states that the transition state of an endothermic reaction step will more closely resemble the products. reddit.com The hydrogen abstraction step by a bromine radical is endothermic, so the transition state has significant alkyl radical character. stackexchange.comreddit.com Consequently, the energy differences between primary, secondary, and tertiary radicals are more pronounced in the transition state, leading to high selectivity for the most stable radical intermediate. stackexchange.com Light-induced bromination of 2-methylpropane, for instance, yields 2-bromo-2-methylpropane (B165281) (tertiary product) with approximately 97-99% selectivity, despite the statistical prevalence of primary hydrogens. chemistryscore.comlibretexts.org
Table 1: Relative Reactivity of C-H Bonds in Free Radical Halogenation This table illustrates the selectivity of chlorination versus bromination at room temperature, highlighting the higher regioselectivity of bromination.
| Halogen | Primary (1°) C-H | Secondary (2°) C-H | Tertiary (3°) C-H |
|---|---|---|---|
| Chlorination | 1 | ~4 | ~5 |
| Bromination | 1 | ~80 | ~1600 |
Regioselective and Chemoselective Control in Alkane Bromination
While free-radical bromination is inherently selective for the most substituted C-H bond, this can be a limitation. For the synthesis of this compound, direct bromination of its alkane precursor, 7-ethylpentadecane, is not a feasible route. The most reactive position is the tertiary C-H at the 7-position of the pentadecane (B166386) backbone. Reaction at this site would yield the undesired isomer, 7-bromo-7-ethylpentadecane. The target compound requires functionalization of a primary carbon on the ethyl side chain, which is significantly less reactive.
To overcome the inherent reactivity patterns, specific reagent systems have been developed. One method for the regioselective monobromination of less reactive alkanes utilizes a combination of sodium bromide and 98% sulfuric acid. researchgate.net This system has been shown to be effective for a range of acyclic and cyclic alkanes, providing good yields of the more substituted bromide. researchgate.net
Table 2: Monobromination of Alkanes with NaBr/98% H₂SO₄ Data from a study on a simple and regioselective monobromination method for various alkanes. researchgate.net
| Substrate | Product | Time (min) | Yield (%) |
|---|---|---|---|
| n-Hexane | 2-Bromohexane | 20 | 88 |
| n-Heptane | 2-Bromoheptane | 20 | 85 |
| Cyclohexane | Bromocyclohexane | 15 | 92 |
| Adamantane | 1-Bromoadamantane | 35 | 90 |
Despite such advances, direct bromination is not suitable for preparing primary bromides like this compound from the corresponding alkane. Therefore, strategies involving functional group interconversion are required.
Functional Group Interconversions Leading to Bromoethyl Moieties
A more reliable strategy for synthesizing this compound involves starting with a precursor that already contains a functional group at the desired position, which can then be converted into a bromine atom. wikipedia.org This approach offers superior control over regiochemistry.
Conversion of Alcohols to Alkyl Bromides
The conversion of an alcohol, such as 7-(2-hydroxyethyl)pentadecane, to the corresponding alkyl bromide is a fundamental and widely used transformation in organic synthesis. vanderbilt.edu Several reliable methods exist.
Using Hydrogen Bromide (HBr): Primary alcohols can be converted to alkyl bromides by heating with aqueous hydrobromic acid (HBr), often in the presence of a stronger acid like sulfuric acid (H₂SO₄) to facilitate the reaction. orgsyn.orgyoutube.com The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by an Sₙ2 attack by the bromide ion. youtube.commasterorganicchemistry.com An alternative is to generate HBr in situ by reacting sodium or potassium bromide with concentrated sulfuric or phosphoric acid. libretexts.org Using phosphoric acid is sometimes preferred as it is less oxidizing than sulfuric acid. youtube.comlibretexts.org
Using Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into alkyl bromides. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the alcohol attacking the phosphorus atom, displacing a bromide ion. This newly freed bromide ion then performs an Sₙ2 backside attack on the carbon atom, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com This method is advantageous as it typically avoids the carbocation rearrangements that can occur under strongly acidic conditions with HBr. masterorganicchemistry.com
Using the Appel Reaction: The combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) can convert alcohols to alkyl bromides under mild conditions. organic-chemistry.org The alcohol is activated by forming a phosphonium (B103445) intermediate, which is then displaced by bromide in an Sₙ2 reaction. masterorganicchemistry.com
Table 3: Common Methods for Converting Primary Alcohols to Alkyl Bromides
| Reagent System | Typical Conditions | Mechanism | Key Features |
|---|---|---|---|
| HBr / H₂SO₄ | Heat/reflux | Sₙ2 (for 1°), Sₙ1 possible | Economical; risk of carbocation rearrangement for 2°/3° alcohols. orgsyn.orgyoutube.com |
| PBr₃ | Pyridine or ether, often cool | Sₙ2 | Good for 1° and 2° alcohols; avoids rearrangements; inversion of configuration. masterorganicchemistry.com |
| PPh₃ / CBr₄ | CH₂Cl₂ or CH₃CN, room temp. | Sₙ2 | Mild conditions; good for sensitive substrates; inversion of configuration. organic-chemistry.org |
Derivatization from Other Precursor Functional Groups
Beyond alcohols, other functional groups can serve as precursors for bromoethyl moieties.
From Other Halides: While less common for bromide synthesis, the Finkelstein reaction can be used to exchange one halogen for another, for example, converting a more readily available alkyl chloride into an alkyl bromide using a bromide salt like NaBr in a suitable solvent like acetone. vanderbilt.edu
From Amines: A deaminative halogenation process allows for the direct conversion of primary amines to the corresponding alkyl bromides. organic-chemistry.org This method involves the formation of a carbon-centered radical from the amine, which is then trapped by a halogen atom-transfer reagent. organic-chemistry.org
From Ketones: A deacylative halogenation has been reported for the conversion of methyl ketones into alkyl bromides. organic-chemistry.org The reaction proceeds through a radical mechanism driven by the formation of a stable aromatic byproduct. organic-chemistry.org
Advanced Synthetic Strategies for Complex Branched Alkyl Bromide Architectures
The construction of complex molecules containing specific branched alkyl bromide frameworks often requires modern synthetic methods that offer high levels of control and efficiency. Transition-metal catalysis has become a powerful tool for this purpose. fiveable.me
One significant challenge is the formation of C(sp³)–C(sp³) bonds. researchgate.net Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful strategy, allowing for the coupling of two different alkyl halides. researchgate.net Recent developments have even demonstrated ligand-controlled regiodivergent alkylation, where by simply changing the ligand on the nickel catalyst, the reaction can be directed to functionalize different positions on an alkyl chain. researchgate.net This type of "chain-walking" catalysis offers unprecedented control in accessing complex branched architectures that would be difficult to synthesize otherwise. researchgate.net
Another advanced approach involves the use of organometallic reagents. beilstein-journals.org For instance, alkylzinc bromides can be readily prepared by the direct insertion of metallic zinc into the C-Br bond of an alkyl bromide. beilstein-journals.orgnih.govbeilstein-journals.org These organozinc reagents are valuable nucleophiles in multicomponent reactions, such as the Mannich reaction, to generate α-branched amines from aldehydes and amines in a single step. nih.gov The use of alkyl bromides in generating these reagents is advantageous as they are generally more stable and less costly than the corresponding alkyl iodides. nih.gov The efficiency of these reactions often depends on additives like lithium chloride (LiCl), which can form more nucleophilic organozincate complexes. beilstein-journals.orgnih.gov Such methods highlight the dual role of branched alkyl bromides as both synthetic targets and precursors to versatile organometallic reagents for further molecular construction.
Organometallic Reagent-Based Syntheses for Branched Hydrocarbons (e.g., Grignard Reactions)
Organometallic reagents are fundamental tools for carbon-carbon bond formation, providing a powerful strategy for assembling the branched hydrocarbon backbone required for this compound. msu.edubritannica.com Grignard reagents (R-Mg-X) are particularly prominent in this area due to their strong nucleophilic character and commercial availability. byjus.com
A common approach to creating a branched hydrocarbon involves the reaction of a Grignard reagent with a carbonyl compound, such as a ketone or an ester. msu.eduplymouth.ac.uk For a structure analogous to the pentadecane backbone of the target molecule, one could envision the reaction of an octylmagnesium bromide with a ketone like 2-decanone. This reaction would form a tertiary alcohol. Subsequent dehydration of this alcohol would yield a mixture of alkenes, which can then be hydrogenated to the corresponding branched alkane. plymouth.ac.uk The use of esters in Grignard reactions can also produce tertiary alcohols, often with two identical alkyl groups added. plymouth.ac.uk
The general steps for constructing a branched alkane using a Grignard-based approach are as follows:
Formation of the Grignard Reagent : An alkyl halide is reacted with magnesium metal in an ether solvent. mmcmodinagar.ac.innptel.ac.in
Nucleophilic Addition : The Grignard reagent is added to a ketone or ester, forming a magnesium alkoxide intermediate.
Hydrolysis : Acidic workup protonates the alkoxide to yield a branched tertiary alcohol. msu.edu
Dehydration and Hydrogenation : The alcohol is dehydrated to an alkene, which is then reduced (e.g., via catalytic hydrogenation) to the final saturated branched alkane. plymouth.ac.ukorganic-chemistry.org
While highly effective for creating the carbon skeleton, this method requires subsequent steps to introduce the bromoethyl functionality. The initial construction of the branched alkane, however, is a critical first phase in a multi-step synthesis. Research into the synthesis of H-branched alkanes has demonstrated the efficacy of Grignard reactions for producing the necessary tertiary alcohol precursors. plymouth.ac.uk
Table 1: Hypothetical Grignard-based Synthesis of a Branched Alkane Precursor
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|---|
| 1 | 1-Bromooctane | Magnesium (Mg) | Octylmagnesium bromide | Grignard Reagent Formation | byjus.com |
| 2 | Octylmagnesium bromide | 2-Decanone | Tertiary alkoxide | Nucleophilic Addition | msu.edu |
| 3 | Tertiary alkoxide | H₃O⁺ | 7-Ethyl-7-hydroxypentadecane | Hydrolysis | plymouth.ac.uk |
| 4 | 7-Ethyl-7-hydroxypentadecane | Acid (e.g., H₂SO₄) | 7-Ethylpentadecene isomers | Dehydration | plymouth.ac.uk |
| 5 | 7-Ethylpentadecene isomers | H₂/Pd/C | 7-Ethylpentadecane | Hydrogenation | organic-chemistry.org |
Transition Metal-Catalyzed Functionalization and C-Br Bond Formation
Once a branched hydrocarbon skeleton is synthesized, the introduction of a bromine atom can be achieved through C-H functionalization. Transition metal catalysis offers a direct route to convert inert C-H bonds into C-Br bonds, though controlling the site of halogenation on a long, unactivated alkane chain is a significant challenge. nih.gov Traditional radical bromination often leads to a mixture of products due to the indiscriminate attack of bromine radicals. d-nb.infolibretexts.org
Various transition metals, including manganese, copper, and rhodium, have been employed to catalyze C-H bromination with improved selectivity. nih.govd-nb.inforsc.org These methods often rely on directing groups within the substrate to guide the catalyst to a specific C-H bond. nih.govacs.org For non-directed C-H bromination of alkanes, catalyst systems like Mn(OAc)₂/bipyridine have been developed, using N-bromosuccinimide (NBS) as the bromine source. d-nb.infonih.gov These reactions typically proceed through a radical mechanism where the metal complex facilitates the generation of a bromine radical or a substrate radical, leading to the final brominated product. For instance, a Mn(II)/bipyridine-catalyzed system has been shown to brominate unactivated aliphatic C(sp³)–H bonds in moderate to good yields. d-nb.info Similarly, Cu(II)/phenanthroline catalysts can achieve selective C-H bromination distal to a directing group. nih.govacs.org
Table 2: Examples of Transition Metal-Catalyzed C(sp³)–H Bromination
| Catalyst System | Bromine Source | Key Features | Reference |
|---|---|---|---|
| Mn(OAc)₂ / Bipyridine | NBS / TMSN₃ | Non-directed bromination of unactivated aliphatic C-H bonds. | d-nb.infonih.gov |
| Cu(II) / Phenanthroline | NBS / TMSN₃ | Directed bromination distal to an N-H directing group. | nih.govacs.org |
| Rh₂(oct)₄ | NaBr / NaOCl | Directed bromination at the γ-carbon of N-methyl sulfamate (B1201201) substrates. | rsc.org |
Photoinduced catalysis has emerged as a powerful and mild strategy for generating radicals and forming C-Br bonds. rsc.orgacs.org These methods often utilize visible light to excite a photocatalyst, which can then initiate a radical chain reaction for C-H bromination. researchgate.netrsc.org This approach avoids the need for harsh reagents or high temperatures. rsc.org
Both transition metal complexes and organic dyes can serve as photocatalysts. For example, inexpensive organic dyes like Eosin Y can catalyze the bromination of aliphatic C-H bonds using CBr₄ as the bromine source under visible light irradiation. researchgate.netrsc.org More sophisticated systems using gold or ruthenium photocatalysts have also been developed to activate unactivated bromoalkanes for C-C bond formation or to effect C-H functionalization. rsc.orgnih.govresearchgate.net
A key advantage of photoredox catalysis is the ability to achieve unique selectivity. Studies have shown that by using specific N-bromoamide reagents under visible light, it is possible to achieve site-selective bromination of unactivated aliphatic C-H bonds, sometimes favoring secondary over tertiary positions, which is contrary to typical radical reactivity. acs.orgacs.org The reaction mechanism often involves the photocatalyst generating a bromine radical or an N-centered radical, which then abstracts a hydrogen atom from the alkane substrate to form a carbon radical. asahilab.co.jp This carbon radical then reacts with a bromine source to yield the final alkyl bromide. asahilab.co.jp
A novel and powerful strategy for constructing complex carbon skeletons is the electroreductive carbofunctionalization of alkenes. nih.govorganic-chemistry.orgnih.gov This method allows for the addition of two different electrophiles across a double bond in a highly chemo- and regioselective manner under transition-metal-free conditions. acs.orgresearchgate.net
The reaction is initiated by the electrochemical reduction of an alkyl bromide to generate an alkyl radical. nih.gov This radical then adds to an alkene, creating a new carbon-centered radical intermediate. This intermediate is further reduced at the cathode to a carbanion, which can then be trapped by a second electrophile. nih.govacs.org This "radical-polar crossover" mechanism enables the formation of two new bonds, often C-C bonds, in a single operation. nih.govorganic-chemistry.org This strategy has been successfully applied to achieve anti-Markovnikov hydroalkylation, carboformylation, and carbocarboxylation of alkenes. nih.govacs.org
For the synthesis of a molecule like this compound, one could hypothetically start with an alkene such as 1-decene. An alkyl radical generated from a bromoalkane (e.g., 1-bromoheptane) could be added to the decene. The resulting carbanion could then be trapped with an electrophile containing a two-carbon unit that can be subsequently converted to a bromoethyl group, such as ethylene (B1197577) oxide followed by bromination. This approach offers a convergent route to complex branched structures from simple starting materials. nih.govresearchgate.net
Strategies for Constructing Branched Alkyl Chains with Controlled Branching Positions
Achieving regiocontrol in the synthesis of branched alkanes is crucial for preparing a specific isomer like this compound. Several strategies exist to control the position of branches on a long alkyl chain. numberanalytics.com
Use of Directing Groups : Directing groups are functional moieties that can guide a catalyst or reagent to a specific site on the molecule. numberanalytics.com In transition-metal-catalyzed C-H functionalization, a directing group can coordinate to the metal center, positioning it to act on a particular C-H bond, often at the β or γ position. nih.govnih.gov For example, N-methyl sulfamate directing groups have been used to achieve highly selective bromination at the γ-carbon position under rhodium catalysis. rsc.org After the reaction, the directing group can often be removed or converted into another functional group.
Catalyst Control : The choice of catalyst can significantly influence the regiochemical outcome of a reaction. numberanalytics.com Different catalysts can have varying steric and electronic properties that favor reaction at one site over another. For example, in the hydroformylation of alkenes, the choice of rhodium catalyst and ligands can determine whether a linear or branched aldehyde is formed. Similar principles apply to C-H functionalization, where the catalyst's ligand sphere can create a steric environment that favors attack at a less hindered C-H bond.
Substrate-Controlled Synthesis : This classic approach involves building the molecule step-by-step using reactions with well-defined regioselectivity. For instance, creating the 7-ethyl branch on a pentadecane chain could be achieved by starting with a ketone at the 7-position of a pentadecane derivative (e.g., 7-pentadecanone). Reaction with an ethyl Grignard reagent (ethylmagnesium bromide) would install the ethyl group at the desired C7 position. Subsequent dehydration and hydrogenation would yield 7-ethylpentadecane. This precursor could then be functionalized to introduce the bromoethyl group, for which a terminal alkene at the branch would be a suitable handle, achievable through controlled dehydration or other elimination strategies.
Enzymatic Catalysis : Enzymes offer unparalleled regioselectivity and stereoselectivity. mdpi.com While less common for bulk chemical synthesis, enzymes like cytochrome P450 monooxygenases can hydroxylate alkanes at specific positions. This hydroxyl group could then be elaborated into the desired bromoethyl functionality. The high bond strength of C-H bonds in linear alkanes makes them difficult to functionalize selectively with traditional chemical methods, making enzymatic catalysis an attractive, albeit specialized, alternative. mdpi.com
Mechanistic Reactivity Profiles of 7 2 Bromoethyl Pentadecane and Analogous Branched Alkyl Bromides
Nucleophilic Substitution Reactions of Branched Alkyl Bromides: Kinetic and Stereochemical Considerations
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. The reactivity of branched alkyl bromides, such as 7-(2-bromoethyl)pentadecane, in these reactions is governed by a delicate interplay of electronic and steric factors, which dictate the reaction kinetics and stereochemical outcome.
Steric Effects on Reaction Rates and Pathways (S_N1 vs. S_N2)
The structure of the alkyl halide plays a pivotal role in determining whether a nucleophilic substitution reaction proceeds via a unimolecular (S_N1) or bimolecular (S_N2) pathway.
The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This mechanism is highly sensitive to steric hindrance. masterorganicchemistry.comchemistryhall.com Bulky groups around the reaction center impede the backside attack of the nucleophile, slowing down the reaction rate. pearson.comvedantu.com Consequently, the order of reactivity for alkyl halides in S_N2 reactions is primary > secondary > tertiary. vedantu.comstackexchange.com For a branched alkyl bromide like this compound, which is a secondary alkyl bromide, the S_N2 pathway is possible but will be slower than for a primary alkyl bromide due to the steric bulk of the pentadecyl chain. Neopentyl bromide, a primary alkyl bromide with significant steric hindrance near the reaction center, reacts approximately 100,000 times slower than other primary alkyl bromides in S_N2 reactions. acs.orgacs.org
The S_N1 reaction , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is paramount to the reaction rate. aakash.ac.in Alkyl groups stabilize carbocations through inductive effects and hyperconjugation. Therefore, the order of reactivity for alkyl halides in S_N1 reactions is the opposite of S_N2: tertiary > secondary > primary. vedantu.comaakash.ac.in A secondary alkyl bromide like this compound can undergo S_N1 reactions because it can form a relatively stable secondary carbocation.
The choice between the S_N1 and S_N2 pathway is thus a competition influenced by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. aakash.ac.in Weakly basic, good nucleophiles tend to favor substitution over elimination. utdallas.edu
| Factor | S_N1 Pathway | S_N2 Pathway |
|---|---|---|
| Alkyl Halide Structure | Tertiary > Secondary | Primary > Secondary |
| Kinetics | First-order (rate = k[Alkyl Halide]) pressbooks.pubmasterorganicchemistry.com | Second-order (rate = k[Alkyl Halide][Nucleophile]) libretexts.orgpressbooks.pub |
| Intermediate | Carbocation chemistryhall.com | Pentavalent transition state quora.com |
| Stereochemistry | Racemization (mixture of retention and inversion) chemistryhall.commasterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |
| Steric Hindrance | Less influential on rate chemistryhall.com | Significantly slows down the reaction masterorganicchemistry.com |
Reactivity of Primary, Secondary, and Tertiary Alkyl Bromides
The classification of an alkyl bromide as primary, secondary, or tertiary profoundly impacts its reactivity in nucleophilic substitution reactions. fiveable.me
Primary alkyl bromides , having the bromine atom attached to a carbon bonded to only one other carbon, are the most reactive in S_N2 reactions due to minimal steric hindrance. pearson.comstackexchange.com They are the least reactive in S_N1 reactions because they would form a highly unstable primary carbocation. vedantu.com
Secondary alkyl bromides , such as this compound, are at a crossroads. They are less reactive than primary halides in S_N2 reactions due to increased steric hindrance but more reactive than tertiary halides. vedantu.com Conversely, they are more reactive than primary halides in S_N1 reactions because they can form a more stable secondary carbocation. vedantu.com The specific reaction conditions will often determine which pathway predominates.
Tertiary alkyl bromides are the least reactive in S_N2 reactions due to severe steric hindrance. vedantu.comquora.com However, they are the most reactive in S_N1 reactions because they form the most stable tertiary carbocations. vedantu.com
Elimination Reactions of Branched Alkyl Bromides: Regio- and Chemoselective Control
In addition to substitution, branched alkyl bromides can undergo elimination reactions to form alkenes. These reactions are often in competition with nucleophilic substitution and are highly dependent on the reaction conditions and the structure of the substrate.
Regioselectivity in Alkene Formation (Saytzeff vs. Hofmann Pathways)
When an alkyl halide has more than one type of β-hydrogen, elimination can lead to the formation of constitutional isomers. The regioselectivity of this process is generally governed by two empirical rules: the Saytzeff (or Zaitsev) rule and the Hofmann rule.
The Saytzeff rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. geeksforgeeks.org This is the typical outcome for many elimination reactions, especially when using small, strong bases. msu.edu
The Hofmann rule , on the other hand, predicts that the least substituted alkene will be the major product. geeksforgeeks.orgchemistnotes.com This outcome is favored when there is significant steric hindrance, either in the substrate or in the base used for the elimination. chemistnotes.comwikipedia.org For example, using a bulky base like potassium tert-butoxide often leads to the Hofmann product because it is sterically easier for the base to abstract a less hindered proton. wikipedia.orgedurev.in
For a branched alkyl bromide like this compound, elimination can occur towards the ethyl chain or the pentadecyl chain. The use of a small base like sodium ethoxide would likely favor the more substituted Saytzeff product, while a bulky base like potassium tert-butoxide would favor the less substituted Hofmann product.
| Factor | Favors Saytzeff Product (More Substituted Alkene) | Favors Hofmann Product (Less Substituted Alkene) |
|---|---|---|
| Base | Small, strong bases (e.g., NaOEt, KOH) msu.edu | Bulky, sterically hindered bases (e.g., KOC(CH₃)₃) wikipedia.orgedurev.in |
| Substrate | Less sterically hindered substrates | Sterically hindered substrates chemistnotes.com |
| Leaving Group | Good leaving groups (Br, I, Cl) | Poor, bulky leaving groups (e.g., NR₃⁺) wikipedia.org |
| Stability of Product | Thermodynamically more stable geeksforgeeks.org | Thermodynamically less stable edurev.in |
Photoinduced and Ligand-Controlled Chemoselective Elimination
Recent advancements have led to the development of novel methods for the elimination of alkyl halides under mild conditions. Photoinduced reactions, often utilizing a photocatalyst, provide an alternative pathway for these transformations. rsc.org
Visible-light-induced, palladium-catalyzed elimination of primary alkyl bromides has been shown to be a highly efficient method for synthesizing terminal olefins. acs.orgnih.gov This method exhibits remarkable regioselectivity and can suppress undesired side reactions. acs.org A key feature of this approach is its chemoselectivity, favoring the elimination of primary alkyl bromides while leaving secondary and tertiary alkyl bromides intact. acs.org This allows for the selective formation of terminal olefins in complex molecules. Mechanistic studies suggest that these reactions can proceed through a single-electron photoredox catalytic system. researchgate.net
Organometallic Transformations Utilizing the Bromoethyl Moiety of Branched Alkyl Bromides
The bromoethyl group in compounds like this compound is a versatile handle for a variety of organometallic transformations, enabling the formation of new carbon-carbon bonds.
One of the most common applications is the formation of Grignard reagents . libretexts.org By reacting the alkyl bromide with magnesium metal in an ether solvent, an organomagnesium halide (R-MgBr) is formed. mnstate.edubyjus.com This reagent is a potent nucleophile and a strong base, reacting with a wide range of electrophiles, including aldehydes, ketones, and esters. masterorganicchemistry.com The formation of the Grignard reagent from a branched alkyl bromide like this compound would proceed, although the reactivity might be influenced by steric factors.
Organocuprates , another important class of organometallic reagents, can be prepared from alkyl halides. These reagents, often in the form of lithium dialkylcuprates (R₂CuLi), are particularly useful for coupling reactions with other alkyl, aryl, or vinyl halides. nptel.ac.in While primary and secondary alkyl groups can be coupled in good yields, tertiary alkyl groups often prove more challenging. cam.ac.uk Organocuprates are generally considered soft nucleophiles and are effective for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. mmcmodinagar.ac.in The reaction of organocuprates with sterically hindered alkyl halides can be successful, sometimes requiring one of the coupling partners to be used in excess. cam.ac.uk
Preparation and Reactivity of Organomagnesium and Organozinc Reagents from Branched Alkyl Bromides
The generation of organometallic reagents from sterically hindered alkyl bromides, such as this compound, is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.
Organomagnesium Reagents (Grignard Reagents): The formation of Grignard reagents from secondary and tertiary alkyl bromides can be challenging. However, the use of highly activated magnesium, often referred to as Rieke magnesium, can facilitate the oxidative addition to the carbon-bromine bond. unl.edu Alternatively, the presence of additives like lithium chloride (LiCl) can enhance the reactivity of magnesium and promote the formation of these valuable reagents. researchgate.net Once formed, these branched alkyl Grignard reagents can participate in a variety of coupling reactions. For instance, they can be used in cobalt-catalyzed cross-coupling reactions with other alkyl halides. acs.org
Organozinc Reagents: Similar to Grignard reagents, the direct synthesis of organozinc reagents from secondary and tertiary alkyl bromides is achievable, particularly with the use of highly reactive Rieke zinc. unl.eduacs.org These resulting alkylzinc bromides are versatile intermediates. They have been shown to undergo copper-catalyzed conjugate additions, cross-coupling with acid chlorides, and carbocupration of activated alkynes. acs.org The direct insertion of zinc dust into the C-Br bond of alkyl bromides, facilitated by LiCl, is an effective method for preparing heteroleptic organozinc compounds. beilstein-journals.orgnih.gov These reagents have proven useful in multicomponent reactions, such as the Mannich reaction, for the synthesis of α-branched amines. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org Interestingly, the reactivity of these organozinc reagents can be influenced by the solvent system; in THF with LiCl, primary organozinc bromides have shown higher reactivity than their secondary counterparts, a reversal of what is observed with organozinc iodides in acetonitrile. beilstein-journals.orgnih.gov
A study on the preparation of functionalized alkylzinc halides from alkyl bromides using magnesium, zinc chloride, and lithium chloride demonstrated that various functional groups could be tolerated in the starting alkyl bromide, leading to the smooth formation of the corresponding alkylzinc reagent. researchgate.net
Table 1: Preparation of Organozinc Reagents from Alkyl Bromides This table is interactive. Click on the headers to sort the data.
| Alkyl Bromide Type | Reagents | Solvent | Key Findings | Citation |
|---|---|---|---|---|
| Secondary and Tertiary | Rieke Zinc | Not Specified | High yield of alkylzinc bromides. unl.eduacs.org | unl.eduacs.org |
| Primary, Secondary, and Tertiary | Zinc dust, LiCl | THF or 2-MeTHF | Essential role of LiCl for efficiency in subsequent reactions. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |
| Functionalized | Mg, ZnCl2, LiCl | Not Specified | Smooth conversion to functionalized alkylzinc reagents. researchgate.net | researchgate.net |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) with Branched Alkyl Bromides as Substrates
Branched alkyl bromides are valuable substrates in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds.
Suzuki Coupling: Significant progress has been made in the Suzuki-Miyaura coupling of unactivated secondary alkyl bromides. acs.orgnih.gov Nickel-based catalyst systems, often employing specific ligands like bathophenanthroline (B157979) or 1,2-diamines, have proven effective. acs.orgorganic-chemistry.orgnih.gov These reactions can be conducted under relatively mild conditions and tolerate a range of functional groups. organic-chemistry.orgscispace.com For instance, a catalyst system of Ni(cod)₂/bathophenanthroline has been used to couple secondary alkyl bromides with arylboronic acids. acs.org Another effective system for alkyl-alkyl Suzuki couplings at room temperature utilizes NiCl₂·glyme with trans-N,N'-dimethyl-1,2-cyclohexanediamine as a ligand. organic-chemistry.orgnih.gov This method is applicable to a variety of cyclic and acyclic secondary alkyl bromides and is compatible with functional groups like ethers, carbamates, and esters. organic-chemistry.orgscispace.com
Heck Reaction: The Heck reaction, which typically involves the coupling of an unsaturated halide with an alkene, has also been extended to include alkyl halides. nih.govrsc.orgresearchgate.net While the classical Heck reaction often employs palladium catalysts, nickel and cobalt-based systems have also been developed for alkyl Heck-type reactions. nih.gov These reactions can sometimes proceed through a hybrid organometallic-radical mechanism. nih.gov The intramolecular Heck reaction of substrates containing a bromoethyl group can be a powerful method for constructing cyclic structures. libretexts.org
Stille Coupling: While less commonly reported for branched alkyl bromides compared to Suzuki and Heck reactions, Stille couplings, which utilize organotin reagents, are a viable option for forming carbon-carbon bonds. The principles of oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with the organostannane and reductive elimination, would apply.
Table 2: Cross-Coupling Reactions of Branched Alkyl Bromides This table is interactive. Click on the headers to sort the data.
| Reaction Type | Catalyst System | Key Features | Citation |
|---|---|---|---|
| Suzuki Coupling | Ni(cod)₂ / bathophenanthroline | Couples unactivated secondary alkyl bromides with arylboronic acids. acs.org | acs.org |
| Suzuki Coupling | NiCl₂·glyme / 1,2-diamine ligand | Effective for alkyl-alkyl couplings at room temperature; tolerates various functional groups. organic-chemistry.orgnih.govscispace.com | organic-chemistry.orgnih.govscispace.com |
| Heck Reaction | Pd, Ni, or Co-based catalysts | Can proceed via a hybrid organometallic-radical mechanism; useful for forming cyclic structures intramolecularly. nih.govlibretexts.org | nih.govlibretexts.org |
Reductive Alkyl-Alkyl Coupling and Carbofunctionalization
Reductive cross-coupling and carbofunctionalization reactions offer powerful strategies for the formation of C(sp³)–C(sp³) bonds from readily available alkyl halides.
Reductive Alkyl-Alkyl Coupling: Nickel-catalyzed reductive cross-coupling has emerged as a prominent method for linking two different alkyl electrophiles. acs.orgresearchgate.net These reactions often employ a stoichiometric reductant, such as zinc dust. rsc.orgnih.gov A notable advancement is the development of migratory cross-coupling reactions, where the metal catalyst can "walk" along the carbon chain of one or both coupling partners before forming the C-C bond, allowing for the synthesis of products that would be difficult to access directly. rsc.orgnih.gov This strategy has been successfully applied to the coupling of primary and secondary alkyl bromides to form 2°–2° carbon–carbon bonds. rsc.orgnih.gov Cobalt-catalyzed systems have also been developed for the cross-coupling of alkyl halides with Grignard reagents, including sterically hindered tertiary alkyl Grignards, to construct quaternary carbon centers. acs.org
Carbofunctionalization: This class of reactions involves the addition of a carbon-based fragment and another functional group across a double bond. Electroreductive carbofunctionalization of alkenes with alkyl bromides provides a versatile route to difunctionalized products. nih.govorganic-chemistry.org This process typically involves the initial electrochemical reduction of the alkyl bromide to generate an alkyl radical. This radical then adds to an alkene, and the resulting radical intermediate is further reduced to a carbanion, which can be trapped by an electrophile. nih.gov This radical-polar crossover mechanism allows for reactions such as carboformylation and carbocarboxylation. nih.govorganic-chemistry.org
Radical Reaction Pathways in Branched Alkyl Bromide Chemistry
The carbon-bromine bond in branched alkyl bromides can be activated to generate alkyl radicals, which are key intermediates in a variety of useful transformations.
Photoinduced Single-Electron Activation of C-Br Bonds
Visible-light photoredox catalysis has become a powerful tool for the generation of radicals under mild conditions. acs.org The C-Br bond in alkyl bromides can be cleaved through a single-electron transfer (SET) process initiated by a photoexcited catalyst. acs.orgnih.gov Donor-acceptor molecules, such as certain pyridine-based structures, have been developed as effective photocatalysts for the direct reductive cleavage of C-Br bonds in secondary and tertiary aliphatic bromides. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed through the formation of a complex between the photocatalyst and the alkyl bromide, which upon excitation, leads to the cleavage of the C-Br bond. acs.org In some cases, a dual catalytic system can be employed, where one catalyst facilitates an in situ halogen exchange (e.g., bromide to iodide) to generate a more easily reducible species for the photocatalyst. acs.org
Hydrogen Atom Transfer (HAT) Processes and Their Role in Reactivity
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted from a substrate by a radical species. In the context of branched alkyl bromide chemistry, HAT can play a role in several ways. While the direct generation of an alkyl radical from an alkyl bromide does not involve HAT, subsequent reactions of this radical or other species in the reaction mixture can involve HAT steps.
For example, in some complex catalytic cycles, a radical generated elsewhere in the system can act as a HAT agent to abstract a hydrogen from a C-H bond, generating a new carbon-centered radical. beilstein-journals.orgrsc.orgrsc.orgprinceton.edu This new radical can then participate in coupling reactions. The selectivity of HAT processes is often governed by the polarity of the abstracting radical and the C-H bond, a concept known as polarity matching. princeton.edu Electrophilic radicals tend to abstract hydrogen from electron-rich (hydridic) C-H bonds. princeton.edu
It is important to note that in some migratory cross-coupling reactions of alkyl bromides, mechanistic studies have shown that the process does not involve the formation of an alkyl radical followed by a 1,n-hydrogen atom transfer. rsc.orgnih.gov Instead, the metal catalyst itself migrates along the carbon chain. rsc.orgnih.gov
Synthetic Utility of Bromoethyl Groups in Diverse Functional Group Interconversions
The bromoethyl group, as present in this compound, is a versatile functional handle that can be transformed into a wide array of other functional groups through various reactions.
The primary reactivity of the bromoethyl group stems from the electrophilic nature of the carbon atom attached to the bromine. This makes it susceptible to nucleophilic substitution reactions . evitachem.combloomtechz.combloomtechz.comvulcanchem.com A wide range of nucleophiles can displace the bromide ion, allowing for the introduction of functionalities such as amines, alcohols, ethers, thiols, and cyanides. These reactions typically proceed via an SN2 mechanism, especially for primary halides like the bromoethyl group. bloomtechz.combloomtechz.com
The bromoethyl group can also undergo elimination reactions , typically in the presence of a strong, non-nucleophilic base, to form a vinyl group. bloomtechz.com This transformation is a valuable method for introducing unsaturation into a molecule.
Furthermore, the bromoethyl group can be used to form organometallic reagents , as discussed in section 3.3.1. Conversion to a Grignard or organozinc reagent transforms the electrophilic carbon into a nucleophilic one, opening up a different set of synthetic possibilities, such as addition to carbonyls or participation in cross-coupling reactions. bloomtechz.com
Advanced Mechanistic Investigations and Computational Modeling
Experimental Approaches to Reaction Mechanism Elucidation in Branched Bromoalkanes
Experimental techniques remain at the forefront of mechanistic investigations, offering tangible data on the course of chemical reactions. For branched bromoalkanes such as 7-(2-Bromoethyl)pentadecane, several key experimental approaches are utilized to unravel their reaction mechanisms. ijrpr.com
Kinetic Analysis for Rate-Determining Step Identification
Kinetic analysis is a powerful tool for determining the molecularity of the rate-determining step in a reaction, which is a cornerstone of mechanistic elucidation. libretexts.orgchemicalnote.com Nucleophilic substitution reactions of alkyl halides, for instance, can proceed through two primary mechanisms: the unimolecular (S\textsubscript{N}1) and the bimolecular (S\textsubscript{N}2) pathways. libretexts.org
In an S\textsubscript{N}1 reaction, the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. ucl.ac.uk Consequently, the reaction rate is dependent only on the concentration of the alkyl halide. For an S\textsubscript{N}2 reaction, the rate is determined by a single concerted step involving both the alkyl halide and the nucleophile, making it a bimolecular process. chemicalnote.comlibretexts.org The rate of reaction for this compound, a secondary bromoalkane, can be influenced by the steric hindrance around the reaction center and the stability of the potential carbocation intermediate. masterorganicchemistry.com
To distinguish between these pathways, a series of kinetic experiments can be designed. By systematically varying the concentrations of the substrate (this compound) and the nucleophile, and measuring the initial reaction rates, a rate law can be established.
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10\textsuperscript{-5} |
| 2 | 0.2 | 0.1 | 2.0 x 10\textsuperscript{-5} |
| 3 | 0.1 | 0.2 | 2.0 x 10\textsuperscript{-5} |
| 4 | 0.2 | 0.2 | 4.0 x 10\textsuperscript{-5} |
Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of this compound. This illustrative data suggests a second-order rate law, Rate = k[Substrate][Nucleophile], which is characteristic of an S\textsubscript{N}2 mechanism. Doubling the concentration of either reactant doubles the rate, and doubling both quadruples it.
Isotope Labeling Studies to Probe Bond Cleavage and Formation
Isotope labeling is a sophisticated technique used to trace the fate of specific atoms during a chemical reaction, providing invaluable information about bond-breaking and bond-forming processes. ijrpr.comresearchgate.net A key application in the study of bromoalkane reaction mechanisms is the kinetic isotope effect (KIE), where the rate of a reaction is compared when an atom at or near the reaction site is replaced with one of its heavier isotopes. mdpi.com
For instance, substituting a hydrogen atom with deuterium (B1214612) (a heavy isotope of hydrogen) at the carbon bearing the bromine in this compound can help differentiate between S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms. In an S\textsubscript{N}2 reaction, the C-H bond is not broken in the rate-determining step, and a small "inverse" KIE (k\textsubscript{H}/k\textsubscript{D} < 1) is often observed due to changes in vibrational frequencies in the transition state. Conversely, in an E2 elimination reaction, which often competes with substitution, a large "primary" KIE (k\textsubscript{H}/k\textsubscript{D} > 2) is expected because the C-H bond is broken in the rate-determining step. libretexts.orglibretexts.orgprinceton.edu
| Reaction Type | Position of Isotopic Label | Typical k\textsubscript{H}/k\textsubscript{D} Value | Interpretation |
| S\textsubscript{N}1 | α-carbon | ~1.0-1.15 | Small normal effect due to rehybridization from sp³ to sp². |
| S\textsubscript{N}2 | α-carbon | ~0.95-1.05 | Small inverse to normal effect, sensitive to transition state structure. |
| E2 | β-carbon | ~2-8 | Large primary KIE as the C-H bond is broken in the rate-determining step. libretexts.orgprinceton.edu |
Table 2: Typical Deuterium Kinetic Isotope Effects in Alkyl Halide Reactions. These values provide a basis for interpreting experimental results for reactions of this compound and distinguishing between possible mechanistic pathways.
Characterization of Reactive Intermediates
The direct detection and characterization of reactive intermediates, such as carbocations, provide compelling evidence for a proposed reaction mechanism. dalalinstitute.com For branched bromoalkanes that may undergo S\textsubscript{N}1 reactions, the formation of a carbocation is a key step. ucl.ac.uk Due to their high reactivity and short lifetimes, specialized techniques are often required for their observation.
One powerful method involves conducting the reaction in superacid media at low temperatures. nobelprize.org Superacids can protonate even weak bases and stabilize carbocations, allowing for their characterization by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nobelprize.orgegyankosh.ac.in For this compound, this could potentially allow for the direct observation of the secondary carbocation formed upon ionization.
Another approach is the use of trapping experiments. In this method, a highly reactive species, known as a trap, is added to the reaction mixture to intercept and react with the intermediate. The identification of the product formed from the trapping of the intermediate provides strong evidence for its existence.
Computational Chemistry for Energetics, Structures, and Reactivity of Branched Alkyl Bromides
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone. ijrpr.com For branched alkyl bromides like this compound, computational methods can be used to model reaction pathways, determine the structures and energies of reactants, transition states, and intermediates, and analyze the factors that control reactivity.
Density Functional Theory (DFT) Calculations for Transition State Analysis and Reaction Pathways
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. sciforum.netosti.gov It offers a good balance between accuracy and computational cost, making it suitable for studying the complex reaction pathways of molecules like this compound.
DFT calculations can be used to locate and characterize the transition state structures for S\textsubscript{N}1 and S\textsubscript{N}2 reactions. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. researchgate.net Furthermore, the calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict reaction rates and compare the feasibility of different mechanistic pathways. uniovi.es
| Parameter | S\textsubscript{N}1 Pathway (Hypothetical) | S\textsubscript{N}2 Pathway (Hypothetical) |
| Transition State Geometry | C-Br bond significantly elongated; planar or near-planar carbocation character. | Trigonal bipyramidal geometry at the central carbon; partial C-Br and C-Nucleophile bonds. researchgate.net |
| Calculated Activation Energy (kcal/mol) | Higher, due to the energy required to form a carbocation. | Lower, for a concerted process with a strong nucleophile. |
| Reaction Intermediates | Distinct carbocation intermediate. | No stable intermediate. |
Table 3: Illustrative DFT Calculation Results for Nucleophilic Substitution on a Secondary Bromoalkane. This table conceptualizes the type of data that can be obtained from DFT calculations to differentiate between S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms for a compound like this compound.
Molecular Dynamics Simulations for Conformational Analysis of Long-Chain Branched Systems
For a long-chain molecule like this compound, its conformational flexibility can significantly influence its reactivity. The various spatial arrangements of the alkyl chain can affect the accessibility of the reaction center to a nucleophile and the stability of transition states. Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of such molecules. electronicsandbooks.comaip.org
Theoretical Studies of Non-Covalent Interactions and Weakly Bound Complexes Involving Alkyl Halides
The study of non-covalent interactions (NCIs) is crucial for understanding the condensed-phase behavior, molecular recognition, and crystal engineering of alkyl halides like this compound. mdpi.com These weak forces, although individually less energetic than covalent bonds, collectively govern the physical properties and supramolecular assembly of molecules. scielo.org.mx For long-chain, branched alkyl halides, van der Waals forces, particularly London dispersion forces, are the predominant NCIs, arising from transient fluctuations in electron density. However, the presence of the bromine atom introduces the possibility of more specific and directional interactions, most notably halogen bonding.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov This occurs due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the C-Br covalent bond. Computational chemistry provides essential tools for investigating these interactions, which are often challenging to isolate experimentally. researchgate.net Quantum chemical calculations can model and quantify the strength and geometry of weakly bound complexes, such as dimers of this compound or its complexes with solvent molecules or other nucleophiles. scielo.org.mx
Methods like Density Functional Theory (DFT), particularly with functionals that account for dispersion, and high-level ab initio methods like Coupled Cluster theory (e.g., CCSD(T)), are employed to calculate the interaction energies and geometries of these complexes. rsc.org The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are computational analysis techniques used to visualize and characterize these weak interactions based on the electron density and its derivatives. jussieu.fr These studies help elucidate how the long pentadecyl chain and the ethyl bromide moiety of a molecule like this compound would influence its packing in the solid state and its interactions in solution. mdpi.com
The table below summarizes key non-covalent interactions relevant to alkyl halides and the computational methods used to study them.
| Interaction Type | Description | Typical Computational Methods |
| Van der Waals Forces | Weak, non-specific attractions/repulsions between transient dipoles (London dispersion) and permanent dipoles. Dominant in nonpolar alkyl chains. | DFT with dispersion corrections (e.g., DFT-D3), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD(T)). |
| Halogen Bonding | A directional interaction between the electropositive region (σ-hole) on a halogen atom and a nucleophile (e.g., lone pair on O, N, or another Br). | DFT, MP2, CCSD(T), Electrostatic Potential (ESP) mapping to visualize σ-holes. |
| Hydrogen Bonding | Weak hydrogen bonds (e.g., C-H···Br) can occur, where a C-H bond acts as the donor and the bromine atom as the acceptor. | QTAIM analysis, NCI index plots, DFT, MP2. |
Theoretical Frameworks for Structure-Reactivity Relationships in Branched Alkyl Bromides
Understanding the relationship between the molecular structure of a branched alkyl bromide, such as this compound, and its chemical reactivity is fundamental to predicting its behavior in chemical reactions. Theoretical frameworks provide the models to quantify this relationship, primarily through computational chemistry and quantitative structure-activity relationship (QSAR) models. nih.govscienceforecastoa.com
One of the core theoretical models is the Activated Complex Theory , which relates the rate of a reaction to the free energy of activation (ΔG*). dalalinstitute.com Computational methods, such as DFT, are used to map the potential energy surface of a reaction, locating the transition state structure and calculating its energy relative to the reactants. smu.edu For a branched alkyl bromide, this allows for the direct comparison of activation barriers for competing reaction pathways, such as nucleophilic substitution (SN2) and elimination (E2). researchgate.net The structure of the alkyl bromide is a key determinant of these barriers; for instance, increased steric hindrance near the reaction center, a characteristic of branched alkanes, typically raises the activation energy for the SN2 pathway, making it less favorable. oregonstate.edu
Quantitative Structure-Activity Relationship (QSAR) models offer a complementary, data-driven approach. mdpi.com QSAR establishes a mathematical correlation between a set of molecular descriptors (numerical representations of chemical structure) and an observed property, such as reaction rate or biological activity. scienceforecastoa.com For a series of branched alkyl bromides, these descriptors can quantify steric, electronic, and topological features. nih.gov
The general form of a linear QSAR model is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where Dᵢ are the molecular descriptors and cᵢ are coefficients determined through regression analysis. scienceforecastoa.com
For a branched alkyl bromide like this compound, relevant descriptors might include:
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameter, Es) that quantify the bulkiness around the C-Br bond. Chain branching generally increases steric hindrance. scienceforecastoa.com
Electronic Descriptors: Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). The electronegativity of the bromine atom creates a partial positive charge on the adjacent carbon, influencing its susceptibility to nucleophilic attack.
Topological Descriptors: Branching indices (e.g., Randić index) and connectivity indices that describe the size, shape, and degree of branching in the carbon skeleton.
The following table illustrates hypothetical descriptors for a QSAR model aimed at predicting the relative reaction rate for a substitution reaction involving branched alkyl bromides.
| Compound | Branching Index (Hypothetical) | Steric Parameter (Eₛ, relative) | Calculated Dipole Moment (Debye) | Predicted Relative Rate (k_rel) |
| 1-Bromopentane | 2.00 | 1.00 | 2.15 | 100 |
| 2-Bromopentane | 2.41 | 1.52 | 2.20 | 25 |
| 3-Bromopentane | 2.41 | 1.65 | 2.21 | 20 |
| This compound | 6.85 | 1.15 (at C1 of ethyl) | 2.10 | High (Primary Halide) |
| tert-Butyl bromide | 3.00 | 2.78 | 2.25 | <1 (Hindered) |
This QSAR approach allows for the in silico prediction of reactivity for new or untested branched alkyl bromides based on their computed structural descriptors, providing a powerful tool for chemical design and assessment. nih.gov
Spectroscopic Characterization Methodologies for Branched Alkyl Bromides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Branched Alkyl Bromide Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C NMR are the foundational techniques for mapping the carbon skeleton and identifying the position of the halogen substituent in branched alkyl bromides.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. In a branched alkyl bromide like 7-(2-Bromoethyl)pentadecane, the presence of the electronegative bromine atom causes a significant downfield shift for adjacent protons. Protons on the carbon directly bonded to the bromine atom (R-CH₂-Br) typically resonate in the range of 3.4-3.6 ppm. uwimona.edu.jm The long pentadecane (B166386) chain produces a large, complex signal in the characteristic alkyl region (0.8-1.7 ppm), while the terminal methyl groups will appear as triplets around 0.8-1.0 ppm. uwimona.edu.jm The position of the branch and the bromoethyl group can be confirmed by analyzing the chemical shifts and splitting patterns (multiplicity) of the methine (CH) and methylene (CH₂) groups adjacent to these features, following the n+1 rule. quora.comvanderbilt.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom directly attached to the bromine (C-Br) is deshielded and its signal is shifted downfield, typically appearing in the 25-40 ppm range. The numerous other carbons of the pentadecane backbone appear in the standard alkane region of approximately 10-50 ppm. uwimona.edu.jm The specific chemical shift of the carbon at the branch point (C7) and the carbons within the bromoethyl group provides definitive evidence for the location of these substituents along the main chain.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Expected Signals for this compound |
| ¹H | 3.4 - 3.6 | Protons on the carbon bonded to bromine (-CH₂Br) |
| ¹H | 1.4 - 1.7 | Methine proton at the branch point (C7) |
| ¹H | 1.2 - 1.4 | Methylene protons of the long alkyl chain (-CH₂-) |
| ¹H | 0.8 - 1.0 | Terminal methyl protons (-CH₃) |
| ¹³C | 25 - 40 | Carbon atom bonded to bromine (-CH₂Br) |
| ¹³C | 30 - 50 | Carbons at and near the branch point |
| ¹³C | 10 - 35 | Carbons of the long alkyl chain |
For unambiguous structural assignment of complex molecules with multiple stereocenters or significant conformational flexibility, advanced two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons on adjacent carbons (²J and ³J couplings). For this compound, COSY is crucial for tracing the connectivity of the entire carbon backbone, connecting the signals from the bromoethyl group to the methine proton at the C7 branch point and extending out to the terminal methyl groups. longdom.orgipb.pt
Heteronuclear Correlation (HSQC/HMQC): Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate the chemical shifts of protons directly to the carbons they are attached to. This technique confirms the assignments made in the 1D spectra, for instance, definitively linking the proton signal at ~3.5 ppm to the carbon signal at ~33 ppm, confirming the -CH₂Br group.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is invaluable for identifying quaternary carbons and piecing together molecular fragments. It can establish the critical connection between the protons on the ethyl part of the bromoethyl group and the C7 carbon of the pentadecane chain.
Nuclear Overhauser Effect Spectroscopy (NOESY): The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of their bonding connectivity. diva-portal.org NOESY experiments are essential for determining stereochemistry and can also be used to study the conformational dynamics of flexible molecules by observing how molecular conformations change under varying conditions. longdom.orgipb.pt
Mass Spectrometry (MS) for Fragmentation Pathway Analysis in Branched Alkyl Bromides
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers significant structural information.
For alkyl bromides, the most distinctive feature in a mass spectrum is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal abundance. This is due to the natural isotopic distribution of bromine, which exists as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. libretexts.orgjove.comyoutube.com This characteristic doublet is a clear indicator of a bromine-containing fragment.
The fragmentation of branched alkyl bromides is governed by the stability of the resulting carbocations. Common fragmentation pathways include:
Heterolytic C-Br Cleavage: The most common initial fragmentation is the breaking of the carbon-bromine bond, where the bromine atom leaves as a radical, and the alkyl portion forms a carbocation. The mass spectrometer detects the charged carbocation. jove.comyoutube.comyoutube.com
Cleavage at Branch Points: Fragmentation is often favored at branching points in the carbon chain due to the formation of more stable secondary or tertiary carbocations. For this compound, cleavage on either side of the C7 carbon is expected to produce significant fragment ions.
Alkane Chain Fragmentation: The long alkyl chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 amu, corresponding to the loss of successive CH₂ groups.
Rearrangements: Long-chain alkyl halides can sometimes undergo rearrangement to form cyclic halonium ions, leading to unique fragmentation patterns. youtube.com
| Ion Type | Description | Significance for this compound |
| [M]⁺ and [M+2]⁺ | Molecular ion peaks | Confirms molecular weight and presence of one bromine atom. |
| [M-Br]⁺ | Loss of a bromine radical | Indicates the mass of the entire carbon skeleton. |
| [CₙH₂ₙ₊₁]⁺ | Fragments from the alkyl chain | Cleavage at the C7 branch point would yield characteristic carbocation fragments. |
Gas chromatography-mass spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov This hyphenated technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like branched alkyl bromides, especially in complex mixtures or for the differentiation of isomers. researchgate.netshimadzu.com
In a GC-MS analysis, the sample is first injected into the gas chromatograph, where different compounds are separated based on their boiling points and affinity for the GC column's stationary phase. Isomers, such as different positional isomers of bromoethyl-pentadecane, will typically have distinct retention times. unl.edu As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the positive identification of each component in the mixture. The use of retention indices (KI) in gas chromatography can further aid in the reliable identification of specific methyl-branched and other substituted alkanes. unl.edu
Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Insights
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. youtube.commasterorganicchemistry.com It is a rapid and effective method for identifying the functional groups present in a molecule.
For an alkyl bromide, the spectrum is typically dominated by features of the alkane backbone. However, specific vibrations associated with the carbon-bromine bond provide key diagnostic information.
C-H Stretch: Strong, sharp absorptions in the 3000-2850 cm⁻¹ region are characteristic of C-H stretching in the methyl and methylene groups of the pentadecane chain. libretexts.org
C-H Bend/Wag: Absorptions between 1470-1350 cm⁻¹ correspond to various C-H bending vibrations. libretexts.org A C-H wagging vibration for the methylene group attached to the bromine (-CH₂Br) can often be observed in the 1300-1150 cm⁻¹ range. orgchemboulder.comorgchemboulder.comscribd.com
C-Br Stretch: The most direct evidence for the alkyl bromide functional group is the C-Br stretching vibration. This absorption occurs at low frequencies, typically in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.comscribd.comquora.com This region of the IR spectrum is known as the fingerprint region and can contain many other overlapping signals, sometimes making unambiguous assignment challenging based on this peak alone. libretexts.orgorgchemboulder.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch | 3000 - 2850 | Alkane (CH₂, CH₃) |
| C-H Bend | 1470 - 1350 | Alkane (CH₂, CH₃) |
| C-H Wag | 1300 - 1150 | -CH₂Br |
| C-Br Stretch | 690 - 515 | Alkyl Bromide |
Advanced Spectroscopic Studies of Non-Covalent Interactions and Molecular Adducts of Alkyl Halides
Alkyl halides, including branched bromides, can participate in a range of non-covalent interactions that are crucial in supramolecular chemistry and materials science. The most significant of these is halogen bonding, a highly directional interaction where the electropositive region on the halogen atom (the σ-hole) acts as a Lewis acid to interact with a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom, or another halogen). beilstein-journals.org
The study of these weak interactions requires advanced spectroscopic and analytical methods:
Vibrational Spectroscopy (IR/Raman): The formation of a halogen bond can perturb the vibrational modes of the molecule. A shift in the C-Br stretching frequency in the IR or Raman spectrum upon co-crystallization or complexation with a halogen bond acceptor provides direct evidence of the interaction. researchgate.net
Mass Spectrometry: Electrospray ionization (ESI) and other soft ionization mass spectrometry techniques can be used to detect and study non-covalently bound molecular adducts and supramolecular complexes in the gas phase. rsc.org
X-ray Crystallography: While not a spectroscopic technique in the traditional sense, single-crystal X-ray diffraction provides the most definitive evidence of non-covalent interactions in the solid state. It allows for the precise measurement of intermolecular distances and angles, confirming the presence and geometry of halogen bonds and other interactions like van der Waals forces. Hirshfeld surface analysis can then be used to visualize and quantify the various intermolecular contacts. researchgate.net
Computational Studies: Density Functional Theory (DFT) and other computational methods are often used in conjunction with spectroscopic data to calculate the energies and geometries of non-covalent interactions, providing deeper insight into their nature and strength. mdpi.com
These studies reveal how molecules like this compound can self-assemble or interact with other molecules to form ordered supramolecular structures. mdpi.comsmolecule.com
Chemometric Approaches in Spectroscopic Data Interpretation for Complex Chemical Systems
The analysis of complex chemical systems, such as reaction mixtures during the synthesis of branched alkyl bromides or environmental samples, presents significant challenges for spectroscopic techniques. Raw spectroscopic data, whether from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS), is often high-dimensional and contains overlapping signals from multiple components, making direct interpretation difficult. spectroscopyonline.com Chemometrics, the application of mathematical and statistical methods to chemical data, provides powerful tools to extract meaningful qualitative and quantitative information from such complex datasets. felixinstruments.comresearchgate.net These methods are essential for resolving convoluted spectra, identifying patterns, and building predictive models without the need for complete physical separation of the components. spectroscopyonline.comnih.gov
Principal Component Analysis (PCA) for Exploratory Data Analysis
Principal Component Analysis (PCA) is a cornerstone of chemometric analysis, primarily used for unsupervised data exploration and dimensionality reduction. researchgate.netspectroscopyeurope.com When analyzing a complex system that may contain this compound along with starting materials, solvents, and byproducts, PCA can reorganize the vast information from spectroscopic measurements into a few new variables called Principal Components (PCs). spectroscopyeurope.com These PCs capture the majority of the variability in the data, allowing for the visualization of patterns, trends, or outliers in a simplified graphical form. spectroscopyeurope.com
For instance, in a synthetic process, PCA applied to IR or NMR spectra from different reaction batches can help monitor the reaction progress or detect deviations from the expected chemical trajectory. Samples from different stages of the reaction would cluster together in a scores plot, providing a visual representation of the chemical changes occurring over time.
Table 1: Hypothetical PCA Scores for Monitoring a Synthesis Reaction This interactive table illustrates how PCA can differentiate between samples taken at different time points during the synthesis of this compound. Early-stage samples cluster on the left, while late-stage samples, rich in the final product, cluster on the right along the first Principal Component (PC1), which likely captures the main reaction progress.
| Sample ID | Time (hours) | PC1 Score | PC2 Score |
| BatchA-01 | 0 | -4.5 | 0.8 |
| BatchA-02 | 1 | -2.1 | 1.1 |
| BatchA-03 | 2 | 0.3 | 0.9 |
| BatchA-04 | 4 | 3.8 | -0.5 |
| BatchA-05 | 8 | 4.6 | -0.7 |
| BatchB-01 | 0 | -4.7 | -0.9 |
| BatchB-02 | 1 | -2.3 | -1.2 |
| BatchB-03 | 2 | 0.1 | -1.0 |
| BatchB-04 | 4 | 3.9 | 0.4 |
| BatchB-05 | 8 | 4.8 | 0.6 |
Multivariate Calibration for Quantification
While PCA is excellent for unsupervised exploration, supervised methods are required for quantitative analysis. nih.gov Techniques like Partial Least Squares (PLS) regression are particularly powerful for building calibration models that can predict the concentration of an analyte like this compound in a complex mixture. nih.gov PLS is adept at handling spectral data where variables (e.g., absorbances at different wavenumbers) are highly correlated and more numerous than the samples. researchgate.net
To create a PLS model, a set of calibration samples with known concentrations of the target compound and varying backgrounds of other components is prepared. Spectroscopic data from these samples are then used to train the model to correlate spectral variations with concentration changes. Once validated, this model can accurately predict the concentration of this compound in new, unknown samples from their spectra alone.
Table 2: Example of a PLS Regression Model for Quantifying this compound This interactive table shows a hypothetical dataset used to build a PLS model. The model uses spectroscopic data to predict the concentration of the target compound. The 'Predicted Concentration' demonstrates the model's accuracy against the 'Known Concentration'.
| Sample ID | Known Concentration (mg/mL) | Predicted Concentration (mg/mL) | Prediction Error |
| Cal-01 | 0.5 | 0.52 | +0.02 |
| Cal-02 | 1.0 | 0.97 | -0.03 |
| Cal-03 | 2.5 | 2.55 | +0.05 |
| Cal-04 | 5.0 | 4.91 | -0.09 |
| Cal-05 | 7.5 | 7.60 | +0.10 |
| Cal-06 | 10.0 | 9.95 | -0.05 |
| Val-01 | 3.0 | 3.10 | +0.10 |
| Val-02 | 6.0 | 5.88 | -0.12 |
| Val-03 | 9.0 | 9.07 | +0.07 |
Advanced Methods for Signal Resolution and Structural Elucidation
Beyond quantification and classification, chemometric techniques can also aid in the fundamental interpretation of spectra from mixtures. Methods such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can decompose a series of mixed spectra into the "pure" spectra of the individual chemical components and their corresponding concentration profiles. nih.gov
This capability is invaluable in several scenarios:
Impurity Identification: In the synthesis of this compound, MCR-ALS could resolve the spectrum of an unknown byproduct from the overlapping signals of the main product and reactants. This resolved spectrum can then be analyzed to elucidate the structure of the impurity.
Reaction Kinetics: By resolving the concentration profiles of reactants, intermediates, and products over time, MCR-ALS can provide detailed insights into reaction kinetics without requiring chromatographic separation at each time point.
The successful application of these chemometric models often depends on appropriate data preprocessing steps, which may include baseline correction, smoothing to reduce noise, and normalization to correct for variations in sample path length or concentration. bohrium.comresearchgate.net By combining advanced spectroscopic measurements with sophisticated chemometric data analysis, a comprehensive understanding of complex chemical systems containing branched alkyl bromides can be achieved, facilitating process control, quality assurance, and structural elucidation. ethernet.edu.et
Stereochemical Control in the Synthesis and Transformations of Branched Alkyl Bromides
Stereoisomerism and Chirality in Branched Alkyl Bromide Systems, such as 7-(2-Bromoethyl)pentadecane
Branched alkyl bromides, such as this compound, can exhibit stereoisomerism due to the presence of chiral centers. A chiral center is typically a carbon atom bonded to four different groups. youtube.com The presence of such a center leads to the existence of non-superimposable mirror images called enantiomers.
In the case of this compound, the carbon atom at the 7th position of the pentadecane (B166386) chain is a potential chiral center. This is because it is attached to a hydrogen atom, a hexyl group, an octyl group, and a 2-bromoethyl group. If these four groups are different, the molecule will be chiral and can exist as a pair of enantiomers.
The specific three-dimensional arrangement of these groups around the chiral center determines the absolute configuration of the molecule, which is designated as either (R) or (S). These enantiomers have identical physical properties such as boiling point and density, but they rotate plane-polarized light in opposite directions. youtube.com The presence of chirality in branched alkyl halides is significant as it can influence their biological activity and their behavior in stereoselective reactions. nih.govresearchgate.net The stereochemistry of the halogen-bearing carbon can significantly alter the bioactivity of the molecule. nih.gov
Strategies for Enantioselective Synthesis of Chiral Branched Alkyl Bromides
The synthesis of a specific enantiomer of a chiral branched alkyl bromide requires enantioselective methods that can control the stereochemical outcome of the reaction.
Chiral Pool Approaches and Chiral Auxiliaries
One strategy to achieve enantioselectivity is through the use of the "chiral pool," which involves using naturally occurring chiral molecules as starting materials. These readily available chiral compounds can be converted into the desired chiral alkyl bromide through a series of chemical transformations that preserve the stereochemistry of the original chiral center.
Alternatively, chiral auxiliaries can be employed. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of chiral branched alkyl bromides, various catalytic methods can be envisioned, including:
Catalytic Asymmetric Halogenation: This involves the use of a chiral catalyst to deliver a bromine atom to a prochiral substrate in a stereoselective manner.
Kinetic Resolution: If a racemic mixture of a chiral alcohol is used as a starting material, a chiral catalyst can be used to selectively brominate one enantiomer faster than the other, leaving the unreacted enantiomer in high enantiomeric excess.
Diastereoselective Transformations and Control
When a molecule contains multiple stereocenters, diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. uou.ac.in The control of diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters.
For a branched alkyl bromide like this compound, if there were another stereocenter present in the molecule, diastereomers would be possible. Diastereoselective transformations aim to control the formation of a specific diastereomer. This can be achieved by:
Substrate Control: The existing stereocenter(s) in the starting material can influence the stereochemical outcome of a reaction at a new stereocenter.
Reagent Control: The use of a chiral reagent or catalyst can favor the formation of one diastereomer over others.
Mechanistic Implications of Stereochemical Control in Nucleophilic Substitution and Elimination Reactions
The stereochemistry of a branched alkyl bromide has profound implications for the mechanism and outcome of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
SN2 Reactions: The SN2 reaction proceeds with an inversion of configuration at the carbon atom bearing the leaving group (Walden inversion). ualberta.caualberta.ca Therefore, if a specific enantiomer of a chiral alkyl bromide undergoes an SN2 reaction, the product will have the opposite absolute configuration.
SN1 Reactions: The SN1 reaction proceeds through a planar carbocation intermediate. masterorganicchemistry.com If the starting alkyl bromide is chiral, the nucleophile can attack the carbocation from either face, leading to a racemic or nearly racemic mixture of products. Thus, stereochemical control is often lost in SN1 reactions. masterorganicchemistry.com
E2 Reactions: The E2 reaction is a stereospecific reaction that requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. youtube.com This stereochemical requirement dictates which diastereomer of the alkene product is formed. The stereochemistry of the starting alkyl bromide directly influences the geometry of the resulting alkene. youtube.com
E1 Reactions: Similar to the SN1 reaction, the E1 reaction proceeds through a carbocation intermediate, leading to a loss of stereochemical information. masterorganicchemistry.com
Impact of Stereochemistry on Reactivity and Synthetic Utility of Branched Alkyl Bromides
The stereochemistry of a branched alkyl bromide can significantly influence its reactivity. For instance, steric hindrance around the reaction center, which is dependent on the three-dimensional arrangement of the substituents, can affect the rate of both substitution and elimination reactions.
The synthetic utility of chiral branched alkyl bromides is vast. Enantiomerically pure alkyl halides are valuable intermediates in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and natural products. researchgate.netnih.gov The ability to control the stereochemistry during the synthesis and subsequent reactions of these compounds is crucial for accessing specific stereoisomers with desired biological activities. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₃₅Br |
| Molecular Weight | 319.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~341.1 °C |
| Density | ~0.997 g/cm³ at 20 °C |
| IUPAC Name | This compound |
Advanced Applications and Broader Research Context
Role of Branched Alkyl Bromides as Precursors in Complex Organic Synthesis
Branched alkyl bromides are fundamental building blocks in the field of organic chemistry. wikipedia.org Their utility stems from the presence of a carbon-bromine bond, which allows for a variety of chemical transformations. The bromine atom is a good leaving group, making these compounds susceptible to nucleophilic substitution and elimination reactions, thereby enabling the introduction of diverse functional groups and the construction of complex carbon skeletons.
The synthesis of natural products and pharmaceuticals often involves the assembly of complex molecular architectures. Branched alkyl halides serve as key intermediates in constructing these intricate structures. While specific examples detailing the direct use of 7-(2-Bromoethyl)pentadecane in the total synthesis of a particular natural product are not prevalent in readily available literature, the principles of its application are well-established. For instance, the long aliphatic chain of this compound is a structural motif found in various lipids and other natural compounds. Synthetic strategies can utilize this branched alkyl bromide to introduce this lipophilic moiety into a target molecule, potentially influencing its biological activity and membrane permeability.
The role of alkylating agents is crucial in the biosynthesis of certain DNA-alkylating natural products with significant antitumor activities. nih.gov These natural products often possess highly reactive functional groups that allow them to form covalent bonds with DNA, leading to cytotoxicity. nih.gov Synthetic chemists often mimic these strategies, using versatile building blocks to construct complex molecules with potential therapeutic applications. The synthesis of biologically active compounds from sustainable, biomass-derived platform chemicals is also an area of growing interest, demonstrating the feasibility of creating complex structures from simpler, readily available starting materials. rsc.org
Alkylating agents are a cornerstone of organic synthesis, defined by their ability to transfer an alkyl group to a nucleophilic species. mdpi.comresearchgate.net Branched alkyl bromides, such as this compound, function as effective alkylating agents in a variety of synthetic transformations. The carbon atom attached to the bromine is electrophilic and readily attacked by nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
These reactions are fundamental to constructing the carbon framework of more complex molecules. For example, in the multicomponent Mannich reaction, organozinc reagents derived from alkyl bromides can be used to synthesize α-branched amines. nih.gov This highlights the utility of alkyl bromides in forming C-N bonds, which are prevalent in pharmaceuticals. The reactivity of the alkyl bromide can be influenced by factors such as the solvent and the presence of additives like lithium chloride. nih.gov
The table below summarizes key reaction types where branched alkyl bromides act as alkylating agents.
| Reaction Type | Nucleophile | Product Class | Significance |
| Nucleophilic Substitution (SN2) | Hydroxide (OH-), Alkoxide (RO-), Cyanide (CN-), Amines (RNH2) | Alcohols, Ethers, Nitriles, Amines | Introduction of various functional groups. |
| Grignard Reaction | Magnesium (Mg) to form RMgBr, then reacted with an electrophile | Alkanes, Alcohols, Carboxylic Acids | Carbon-carbon bond formation. |
| Coupling Reactions | Organometallic reagents (e.g., organocuprates) | Larger hydrocarbons | Elaboration of carbon skeletons. |
| Alkylation of Enolates | Enolates derived from ketones or esters | α-alkylated carbonyl compounds | Formation of C-C bonds adjacent to a carbonyl group. |
These diverse pathways underscore the role of branched alkyl bromides as versatile intermediates, enabling chemists to build molecular complexity from simpler precursors. Their application is central to the synthesis of a wide array of organic compounds. nih.gov
Integration into Polymeric Architectures and Materials Science Research
In materials science, branched alkyl bromides are instrumental in the design and synthesis of advanced polymers and organic electronic materials. The long alkyl chain influences solubility and morphology, while the reactive bromide facilitates polymerization and functionalization.
The architecture of a polymer significantly impacts its physical properties. Long-chain branching can lead to unique characteristics such as lower viscosity and higher solubility compared to linear analogues. rsc.org Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the precise synthesis of polymers with specific molecular weights, low dispersity, and defined architectures.
Branched alkyl bromides can serve as initiators in these controlled polymerization processes. The C-Br bond can be homolytically cleaved in the presence of a transition metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of vinyl monomers. The long, branched alkyl group from the initiator thus becomes the starting point of the polymer chain. This method allows for the synthesis of polymers with a bulky, branched group at one end, influencing their self-assembly and material properties. Hyperbranched polymers, with a high degree of branching, can be synthesized in a one-pot reaction from an ABx monomer, offering advantages over the multi-step synthesis required for dendrimers. rsc.org
The ability to precisely control the functionality at the ends of polymer chains is a major focus of polymer research. 20.210.105escholarship.org Polymers synthesized via techniques like ATRP naturally possess a halogen (often bromine) at the terminus of the polymer chain. cmu.edu This terminal halide is a versatile chemical handle for post-polymerization modification.
The bromoethyl group, whether introduced at the chain end via an initiator like this compound or as a result of the polymerization of a bromo-functional monomer, is particularly useful. It acts as a primary bromide, which is sterically unhindered and highly susceptible to nucleophilic substitution reactions. cmu.edu This allows for the introduction of a vast array of other functional groups, enabling the creation of:
Block copolymers: by using the functionalized chain end to initiate the polymerization of a second monomer.
Telechelic polymers: polymers with functional groups at both ends. 20.210.105
Surface-grafted polymers: by attaching the polymer chains to a solid substrate.
Bioconjugates: by linking the polymer to biological molecules like proteins or peptides.
This end-group transformation chemistry is a powerful tool for creating tailor-made polymeric materials with specific properties and applications. cmu.edu
In the field of organic electronics, the molecular structure of the active materials is paramount to device performance. Organic photovoltaic (OPV) cells, or organic solar cells, rely on a bulk heterojunction (BHJ) architecture consisting of electron-donating and electron-accepting organic materials. mdpi.com The morphology of this blend is critical for efficient charge separation and transport.
The engineering of alkyl side chains on conjugated polymers and small molecules is a key strategy for optimizing this morphology. mdpi.com The introduction of long, branched alkyl chains, such as the one found in this compound, serves several purposes:
Solubility: It enhances the solubility of the conjugated materials in common organic solvents, which is crucial for solution-based processing of thin films. mdpi.com
Molecular Packing: The shape and size of the branched alkyl chains influence how the molecules pack in the solid state. This can affect the π-π stacking distance between conjugated backbones, which is critical for charge transport. rsc.org
Film Morphology: Branched chains can disrupt excessive crystallization and promote a more favorable nanoscale phase separation in the BHJ blend, leading to improved device efficiency. nih.govnih.gov
Research has shown that tuning the branching point and length of alkyl side chains can significantly impact the power conversion efficiency (PCE) of organic solar cells. mdpi.comrsc.org For instance, studies comparing non-fullerene acceptors with branched versus linear alkyl chains have demonstrated that branched chains can lead to superior photovoltaic properties by optimizing the thin-film morphology and miscibility between the donor and acceptor materials. nih.govnih.gov
The table below summarizes the impact of branched alkyl chains on the properties of organic photovoltaic materials.
| Property | Effect of Branched Alkyl Chains | Impact on Device Performance |
| Solubility | Increased solubility in organic solvents. mdpi.com | Enables solution-based processing for large-area device fabrication. |
| Molecular Packing | Can reduce π-π stacking distance and improve planarity. rsc.org | Enhances charge mobility and transport within the active layer. |
| Crystallinity | Generally exhibit weaker intermolecular interactions and crystallinity compared to linear chains. nih.govnih.gov | Can prevent excessive self-aggregation, leading to a more optimal blend morphology. |
| Blend Morphology | Promotes better miscibility and nanoscale phase separation between donor and acceptor materials. nih.govnih.gov | Increases the interfacial area for efficient exciton (B1674681) dissociation and charge generation. |
Therefore, the structural motifs found in compounds like this compound are of significant interest for the design of next-generation organic electronic materials.
Model Compound Studies for Lipid Membrane Mimicry and Biomolecular Interactions
Extensive literature searches did not yield specific studies where this compound has been utilized as a model compound for lipid membrane mimicry or for the investigation of biomolecular interactions. While the structural characteristics of this compound, featuring a long aliphatic chain and a reactive bromoethyl group, suggest its potential as a tool in biophysical studies, no published research to date has specifically explored this application.
The study of lipid membranes and biomolecular interactions often employs model compounds to simplify complex biological systems and elucidate fundamental principles. These models can range from simple amphiphiles to more complex, functionalized molecules designed to probe specific aspects of membrane structure and function.
In the absence of direct research on this compound in this context, we can consider the broader landscape of how similar long-chain alkyl halides and functionalized alkanes are used in biophysical research. This provides a hypothetical framework for how this compound could be employed in future studies.
Hypothetical Research Directions and Potential Data:
Should research be undertaken using this compound as a model compound, one could envision studies focusing on several key areas. The data from such hypothetical studies could be presented as follows:
Table 1: Hypothetical Study on the Incorporation of this compound into a Model Phospholipid Bilayer (Dipalmitoylphosphatidylcholine - DPPC)
This table illustrates the kind of data that would be generated if this compound were used to study its effect on the physical properties of a model lipid membrane. Techniques such as differential scanning calorimetry (DSC) and fluorescence anisotropy could be employed to measure changes in the membrane's phase transition temperature (Tm) and fluidity.
| Concentration of this compound (mol%) | Main Phase Transition Temperature (Tm) (°C) | Membrane Fluidity (Arbitrary Units) |
| 0 (Control) | 41.5 | 1.0 |
| 1 | 41.2 | 1.2 |
| 5 | 40.5 | 1.8 |
| 10 | 39.8 | 2.5 |
Table 2: Hypothetical Biomolecular Interaction Study - Covalent Labeling of a Membrane-Associated Peptide by this compound
This table outlines potential findings from an experiment designed to investigate the reactivity of the bromoethyl group of this compound with a model peptide integrated into a lipid bilayer. The efficiency of covalent bond formation with a specific nucleophilic residue (e.g., cysteine) on the peptide would be a key metric.
| Peptide | Target Residue | Incubation Time (hours) | Labeling Efficiency (%) |
| Model Peptide A | Cysteine-15 | 1 | 15 |
| Model Peptide A | Cysteine-15 | 4 | 45 |
| Model Peptide A | Cysteine-15 | 12 | 85 |
| Control Peptide (no Cysteine) | - | 12 | <1 |
It is crucial to reiterate that the information and data presented above are purely hypothetical and are intended to illustrate the potential research applications of this compound in the field of lipid membrane mimicry and biomolecular interactions. As of the current date, no such studies have been found in the scientific literature.
Emerging Research Frontiers and Unexplored Chemical Avenues for Branched Alkyl Bromides
Development of Sustainable and Novel Synthetic Methodologies for Branched Alkyl Halides
The synthesis of structurally complex alkyl halides like 7-(2-Bromoethyl)pentadecane has traditionally relied on methods that often involve harsh conditions or multi-step processes. ijrpr.com Modern synthetic chemistry is shifting towards more sustainable and efficient approaches, including C-H bond activation and mechanochemistry. researchgate.net
Recent advancements focus on the direct, site-selective halogenation of alkanes, which minimizes pre-functionalization steps. While free-radical bromination is a classic method, achieving selectivity for a specific secondary carbon in a long chain like pentadecane (B166386) is a significant challenge. smolecule.com Advanced catalytic systems, including those based on transition metals, are being explored to direct halogenation to specific, unactivated C-H bonds. Another green chemistry approach is the use of solid-supported reagents, such as Silphos [P(Cl)₃₋ₙ(SiO₂)ₙ], which facilitates the conversion of alcohols to bromides with simpler purification protocols. organic-chemistry.org
Solvent-free mechanochemical methods also present a sustainable alternative. Preliminary studies on analogous bromoalkanes have shown that ball milling can initiate radical chain reactions for bromination without the need for bulk solvents. smolecule.com Furthermore, methods are being developed that utilize readily available and inexpensive reagents, such as combining methanesulfonic acid with inorganic halide salts to perform hydrobrominations on alkene precursors. organic-chemistry.org The development of deformylative halogenation, which converts aldehydes to alkyl halides under mild, photoredox-catalyzed conditions, offers another innovative route that avoids harsh reagents. nih.gov
| Synthetic Method | Key Features | Applicability to this compound | Sustainability Aspect |
|---|---|---|---|
| Photoredox/Cobalt Catalyzed Hydrohalogenation | Uses collidine·HBr salts to functionalize aliphatic alkenes. organic-chemistry.org | Applicable if a suitable alkene precursor, like 7-(2-vinyl)pentadecane, is available. | Utilizes visible light catalysis, reducing reliance on thermal energy. |
| Mechanochemical Bromination | Solvent-free reaction using ball milling with Br₂ and a grinding medium like SiO₂. smolecule.com | Potentially allows for direct bromination of a precursor alkane with reduced solvent waste. | Eliminates bulk solvent usage, improving process mass intensity. |
| Deformylative Halogenation | Converts aldehydes to alkyl halides via a radical intermediate using photoredox catalysis. nih.gov | A multi-step but potentially mild route starting from an aldehyde precursor. | Uses inexpensive and atom-economical halogen sources like NaBr. nih.gov |
| Organozinc Reagents from Alkyl Bromides | Direct insertion of zinc dust into C-Br bonds, facilitated by LiCl, to create organozinc intermediates. beilstein-journals.orgnih.gov | Applicable for using this compound as a building block in subsequent reactions. | Allows for the use of more stable and less costly alkyl bromides over iodides. beilstein-journals.orgnih.gov |
Investigation of Novel Reactivity Modes for Branched Alkyl Bromides beyond Established Pathways
Beyond traditional SN1, SN2, and elimination reactions, research is uncovering new reactivity modes for sterically hindered and long-chain alkyl bromides. masterorganicchemistry.comorgchemboulder.commsu.edu The structure of this compound, with its secondary carbon center and bulky alkyl chains, presents significant steric hindrance that can impede classical backside nucleophilic attack (SN2). msu.edulibretexts.orglibretexts.org This steric hindrance, however, opens opportunities for alternative, metal-catalyzed pathways.
Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool. ijrpr.com Copper-catalyzed radical cross-coupling, for instance, enables the formation of C(sp³)–N and C(sp³)–C bonds using unactivated primary, secondary, and even tertiary alkyl bromides. acs.org Such methods are tolerant of various functional groups and provide a versatile platform for incorporating complex fragments. acs.org Nickel-catalyzed reductive hydroalkylation of olefins is another innovative method where alkyl halides serve as both the hydride and alkyl source, allowing for the regioselective formation of branched products. nih.gov
These radical-based approaches are less sensitive to the steric demands that govern traditional substitution reactions, making them well-suited for hindered substrates like this compound. The long alkyl chain can also be leveraged in polymerization reactions; the bromoethyl group can act as an initiator or a functional handle in radical polymerization processes to create polymers with long-chain branching. wikipedia.org
| Reaction Type | Catalyst/Conditions | Key Transformation | Relevance to this compound |
|---|---|---|---|
| Copper-Catalyzed Radical Cross-Coupling | CuI / Anionic N,N,N-ligand acs.org | C(sp³)–N or C(sp³)–C bond formation with amines, indoles, alkynes, etc. acs.org | Overcomes steric hindrance for coupling reactions at the secondary carbon. |
| Nickel-Catalyzed Reductive Hydroalkylation | Ni-based catalyst with a reducing agent nih.gov | Acts as an alkyl donor to functionalize unactivated alkenes. | Allows the entire 7-(2-ethyl)pentadecane fragment to be added across a double bond. |
| Multicomponent Mannich Reaction | In-situ generated Organozinc reagent (RZnBr) beilstein-journals.orgnih.gov | Forms α-branched amines from aldehydes and amines. | Enables use as a nucleophilic component after conversion to an organozinc species. |
| Molybdenum-Catalyzed Asymmetric Allylic Alkylation | Mo(CO)₃(pyr)₃ / Chiral Ligand acs.org | Forms C-C bonds with allylic electrophiles. | Potential for creating complex, chiral structures. |
Refined Computational Modeling for Complex Reactivity and Conformational Dynamics of Highly Branched Systems
The significant number of rotatable bonds in a molecule like this compound results in complex conformational dynamics that influence its reactivity and physical properties. Understanding this behavior is challenging through experimental methods alone. Refined computational modeling, particularly molecular dynamics (MD) and density functional theory (DFT), provides critical insights. acs.org
MD simulations are a powerful tool for exploring the vast conformational space of long-chain and branched alkanes. acs.orgscispace.com These simulations can predict the populations of different rotational isomers (trans, gauche+, gauche-) and the rates of transition between them, which are fundamental to understanding the molecule's flexibility and how it presents its reactive site to other reagents. acs.org For highly branched systems, computational studies have revealed that ground-state conformations can be significantly distorted from ideal staggered geometries. ucl.ac.uk Such analyses are crucial for predicting steric hindrance and the feasibility of specific reaction pathways. ucl.ac.uk
Furthermore, DFT calculations can be used to model transition states of reactions involving branched alkyl bromides, helping to predict reactivity and explain experimental outcomes. unirioja.esnih.gov For example, computational models can determine the activation energies for different reaction pathways (e.g., SN2 vs. E2) or model the interaction with a transition-metal catalyst, guiding the development of more efficient and selective reactions. researchgate.net Recent studies on ancestral enzymes have also used MD simulations to show how restricted conformational dynamics can lead to enhanced thermal stability, a principle that can be applied to designing robust industrial catalysts. nih.gov
Translational Research: Expanding Applications in Interdisciplinary Fields of Chemistry and Materials Science
The unique structure of this compound, combining a long, hydrophobic alkyl chain with a versatile reactive handle, makes it and similar branched alkyl bromides valuable precursors in materials science and other interdisciplinary fields. mit.edu
The long pentadecane tail is a key feature for creating materials with specific interfacial properties. Long alkyl chains are known to influence molecular packing efficiency and can be used to engineer superhydrophobic surfaces. nih.gov By grafting molecules like this compound onto a surface or polymer backbone, the long chains can form a non-polar layer that dramatically alters surface energy and wettability. nih.gov This has applications in creating self-cleaning coatings, oil-water separation membranes, and low-friction surfaces.
In polymer chemistry, such compounds can be used as chain-transfer agents or as functional monomers in controlled radical polymerization to introduce long-chain branches into polymers like polyethylene. acs.org This modification can significantly alter the material's rheological and mechanical properties. The bromoethyl group also allows for post-polymerization modification, enabling the attachment of other functional groups to create advanced, tailored materials. Furthermore, these molecules serve as building blocks in the synthesis of specialized surfactants and pharmaceutical intermediates where the long alkyl chain provides the necessary lipophilicity. mit.edu
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(2-bromoethyl)pentadecane, and how can purity be validated?
- Methodological Answer : The synthesis typically involves bromoethylation of pentadecane derivatives. For example, alkylation of alkanes using bromoethyl halides under controlled conditions (e.g., SN2 mechanisms). Purification can be achieved via column chromatography or distillation, followed by characterization using H/C NMR and GC-MS to confirm molecular structure and purity ≥97% .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Identify bromoethyl (-CHCHBr) signals in H NMR (δ ~3.4–3.7 ppm for CHBr) and C NMR (δ ~30–40 ppm for CHBr).
- Mass Spectrometry : Detect molecular ion peaks at m/z 305.337 (CHBr) and fragmentation patterns to confirm branching .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests should assess degradation in air, light, and humidity. Store under inert gas (N/Ar) at ≤4°C. Monitor via periodic NMR or HPLC to detect decomposition products like alkenes (via β-elimination) or oxidation byproducts .
Advanced Research Questions
Q. How can computational models predict interfacial properties (e.g., surface tension) of this compound in multiphase systems?
- Methodological Answer : Molecular dynamics simulations (e.g., GAFF-LIPID force fields) can estimate interfacial tension (IFT) at water-alkane interfaces. Validate against experimental IFT values (e.g., 54.9 mN m for pentadecane) and adjust parameters for bromoethyl steric/electronic effects .
Q. What role does this compound play in synthesizing complex organic molecules?
- Methodological Answer : It serves as an alkylating agent in C–C bond formation. For example, coupling with Grignard reagents or nucleophilic substitution reactions to generate branched alkanes. Mechanistic studies (kinetic vs. thermodynamic control) should optimize yield and selectivity .
Q. How should researchers address contradictions between experimental and computational data for thermodynamic properties?
- Methodological Answer : Cross-validate using multiple models (e.g., GAFF vs. GAFF-LIPID) and experimental benchmarks (e.g., calorimetry for ΔG). Discrepancies in IFT predictions (e.g., 55.05 vs. 54.9 mN m) may arise from force field limitations; iterative refinement is recommended .
Q. What experimental designs are suitable for studying transport mechanisms of this compound in biological systems?
- Methodological Answer : Use radiolabeled C or H analogs to track transport across lipid bilayers or cell membranes. Compare diffusion rates with non-brominated analogs (e.g., pentadecane) to quantify bromoethyl hydrophobicity effects .
Q. How can researchers design kinetic studies to investigate substitution reactivity of the bromoethyl group?
- Methodological Answer : Perform competition experiments between SN1 and SN2 pathways using polar protic/aprotic solvents. Monitor reaction progress via H NMR or conduct Hammett plots to assess electronic effects of substituents .
Data Presentation Guidelines
-
Tabulated Data Example :
Property Experimental Value Computational Value (GAFF-LIPID) Interfacial Tension (mN m) 54.9 55.05 ± 0.44 ΔG (kJ mol) 17.30 30.13 ± 0.78 Source: Adapted from interfacial tension studies . -
Key References : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and databases like NIST Chemistry WebBook for physicochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
